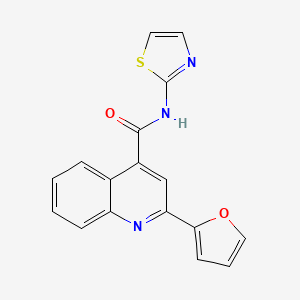![molecular formula C22H20O4 B11158877 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one](/img/structure/B11158877.png)
2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy and propenylidene groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzofuran derivative and a methoxyphenylpropenylidene compound under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial production may also incorporate purification techniques such as recrystallization, chromatography, or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and propenylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one
- 6-[(2-methylallyl)oxy]-1-benzofuran-3-one
- 2-methoxyphenylpropenylidene derivatives
Uniqueness
Compared to similar compounds, 2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-6-[(2-methylallyl)oxy]-1-benzofuran-3-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H20O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H20O4/c1-15(2)14-25-17-11-12-18-21(13-17)26-20(22(18)23)10-6-8-16-7-4-5-9-19(16)24-3/h4-13H,1,14H2,2-3H3/b8-6+,20-10- |
InChI Key |
SYHNAGSCZCTRCU-RQIKSRJSSA-N |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11158795.png)

![7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158809.png)
![4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11158813.png)
![trans-N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158814.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11158818.png)
![3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one](/img/structure/B11158829.png)
![5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B11158847.png)
![3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11158855.png)
![2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide](/img/structure/B11158859.png)
![9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158865.png)
![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11158878.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11158881.png)
![methyl {7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158883.png)
